molecular formula C25H33N3O4S B6494102 N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide CAS No. 898348-22-6

N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide

Cat. No.: B6494102
CAS No.: 898348-22-6
M. Wt: 471.6 g/mol
InChI Key: HYDRMAWSTFOPDQ-UHFFFAOYSA-N
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Description

This compound is a piperidine-derived ethanediamide featuring a 4-methylbenzenesulfonyl (tosyl) group at the piperidine nitrogen, an ethyl linker, and a 3-phenylpropyl substituent. Such structural motifs are common in neuropharmacological agents, particularly those targeting receptors like opioid or nicotinic acetylcholine receptors (nAChRs) .

Properties

IUPAC Name

N'-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4S/c1-20-12-14-23(15-13-20)33(31,32)28-19-6-5-11-22(28)16-18-27-25(30)24(29)26-17-7-10-21-8-3-2-4-9-21/h2-4,8-9,12-15,22H,5-7,10-11,16-19H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDRMAWSTFOPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Features

The compound’s piperidine core and aromatic substituents align with derivatives in and . Key analogs include:

Compound ID () Core Structure Substituents Molecular Weight (g/mol)*
13 Piperidine-linked benzamide 4-(Cyanomethoxy)phenyl, hydroxy-3-phenylpropyl ~500 (estimated)
14 Piperidine-linked benzamide 4-(Propenyloxy)phenyl, hydroxy-3-phenylpropyl ~514 (estimated)
Target Compound Piperidine-linked ethanediamide 4-Methylbenzenesulfonyl, 3-phenylpropyl ~529 (calculated)

*Molecular weights estimated based on structural formulas.

Key Differences :

  • The tosyl group (4-methylbenzenesulfonyl) offers greater steric bulk and electron-withdrawing effects compared to cyanomethoxy or propenyloxy groups in analogs .

Piperidine Derivatives in Opioid Analogs ()

Cyclopropylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) shares a piperidine core but differs in substituents:

  • Cyclopropylfentanyl : A 4-anilidopiperidine with a phenylethyl group and cyclopropane carboxamide.
  • Target Compound : Lacks the anilido moiety but includes a tosyl group and ethanediamide linker.

The absence of an anilido group in the target compound suggests reduced opioid receptor affinity compared to fentanyl derivatives, while the tosyl group may confer stability against oxidative metabolism .

Physicochemical Properties

Solubility and Lipophilicity

While direct solubility data for the target compound is unavailable, highlights trends for ethanediamide and sulfonyl-containing analogs:

  • Ethanediamide linkers (logP ~1.5–2.0) are less lipophilic than ester or ether linkers (e.g., logP ~2.5–3.0 for propenyloxy derivatives) .

Metabolic Stability

Sulfonamides (e.g., tosyl) resist hydrolysis better than esters or carbamates, as seen in protease inhibitors and CNS agents. This suggests the target compound may have a longer half-life than analogs with ester linkers (e.g., , Compound 15–17) .

Pharmacological Implications

Receptor Binding Potential

  • Nicotinic Acetylcholine Receptors (nAChRs) : Piperidine derivatives in (e.g., GBR 12909) antagonize nAChRs. The target compound’s tosyl group may reduce binding affinity compared to smaller substituents like fluorine or methoxy groups .
  • Opioid Receptors : Structural dissimilarity to fentanyl analogs () implies minimal opioid activity. The ethanediamide linker may instead favor interactions with enzymes or transporters.

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